molecular formula C19H26N2O3 B3012747 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopropanecarboxamide CAS No. 921581-97-7

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopropanecarboxamide

Cat. No. B3012747
CAS RN: 921581-97-7
M. Wt: 330.428
InChI Key: OPHWECHEQBCJFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopropanecarboxamide" is a structurally complex molecule that appears to be related to the field of medicinal chemistry, particularly involving the synthesis of heterocyclic compounds that may exhibit biological activity. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of related heterocyclic compounds, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related bicyclic compounds involves cyclization reactions. For instance, a series of novel N-benzylcarboxamide derivatives of bicyclic compounds were synthesized by cyclization of N-benzyl-2-chloro-N-(2-hydroxyethyl)- and -(3-hydroxypropyl)- nicotinamides . This suggests that the synthesis of the compound may also involve similar cyclization steps, possibly starting from a nicotinamide derivative and incorporating isobutyl and cyclopropane moieties through subsequent reactions.

Molecular Structure Analysis

The molecular structure of related compounds can exhibit atropisomerism, which is a form of chirality arising from restricted rotation around a bond. For example, atropisomerism was observed in certain N-benzylcarboxamide derivatives due to steric hindrance . This indicates that the compound "N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopropanecarboxamide" may also exhibit atropisomerism, which could affect its biological activity and receptor recognition.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds can be complex. For instance, the synthesis of a potent NK1-antagonist involved cyclization and the formation of a thermodynamically stable conformer with significant NK1-antagonistic activity . This suggests that the synthesis of the compound may also involve careful control of reaction conditions to achieve the desired conformer with potential biological activity.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the compound are not directly provided, the properties of related compounds can be inferred. For example, the crystal structure of a derivative of dihydromuscimol was confirmed by X-ray analysis , which implies that similar analytical techniques could be used to determine the structure of the compound . Additionally, the presence of a cyclopropane ring and a tetrahydrobenzo[b][1,4]oxazepin core suggests that the compound may have a rigid structure, which could influence its physical properties such as solubility and melting point.

properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-12(2)10-21-15-8-7-14(20-17(22)13-5-6-13)9-16(15)24-11-19(3,4)18(21)23/h7-9,12-13H,5-6,10-11H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHWECHEQBCJFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)NC(=O)C3CC3)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopropanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.